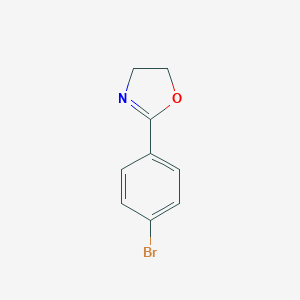

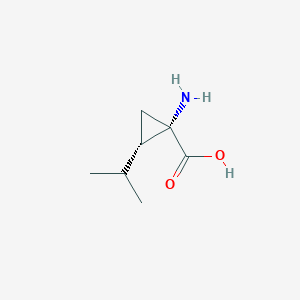

2-(4-溴苯基)-4,5-二氢噁唑

描述

Synthesis Analysis

The synthesis of related bromophenyl benzoxazole compounds has been reported through different methods, indicating the chemical versatility and potential for modification of this chemical class. For example, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical investigations, highlighting the molecule's stability and potential for further studies in non-linear optical (NLO) applications (Bhagyasree et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR) and quantum mechanical studies. These analyses provide insights into the vibrational frequencies, molecular electrostatic potential (MEP), and hyperpolarizability, suggesting the compounds' suitability for NLO studies and indicating a stable molecular structure due to hyper-conjugative interactions and charge delocalization (Zeyrek et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving bromophenyl benzoxazoles, such as the regioselective C-4 bromination of oxazoles, demonstrate the reactivity and potential for further functionalization of these compounds. This specific reaction allows for the synthesis of bromooxazoles, which are useful intermediates for coupling reactions, indicating the compound's versatility in synthetic chemistry (Li et al., 2011).

Physical Properties Analysis

The physical properties of 2-(4-Bromophenyl)-4,5-dihydrooxazole and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. For instance, the synthesis and crystal structure analysis of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate provided valuable information on the compound's solid-state structure, which is essential for predicting its reactivity and stability (He et al., 2011).

科学研究应用

催化活性:研究了半夹心环铼配合物的合成和催化活性,其中包括一种源自2-(4-溴苯基)-4,5-二氢噁唑的配合物。这些配合物在硝基芳烃还原中表现出有希望的催化活性,暗示了它们在催化应用中的潜力 (Jia et al., 2016)。

抗菌性能:各种研究已经调查了与2-(4-溴苯基)-4,5-二氢噁唑相关的化合物的抗菌性能。这些包括对苯并噁唑衍生物 (Bhagyasree et al., 2013)、1,2,3-三唑衍生物 (Zhao et al., 2012) 和基于苯并噁唑的抗炎化合物 (Seth et al., 2014) 的研究。

合成和结构研究:几篇论文专注于含有2-(4-溴苯基)-4,5-二氢噁唑基团的化合物的合成和结构分析。这些研究通常涉及X射线衍射和光谱方法,有助于更好地理解这些化合物的分子结构 (Jiang et al., 2014)。

药理潜力:已经探索了各种衍生物的药理潜力,例如合成和评价新型1,2,4-三唑硫代乙酰硫脲和1,2,4-三唑硫代甲基-1,3,4-噻二唑类似物的抗真菌活性 (Terzioğlu Klip et al., 2010)。

其他生物活性:其他研究已经检验了噻唑并[3,2-b]-s-三唑和异构的噻唑并[2,3-c]-s-三唑的生物活性,这些可以从2-(4-溴苯基)-4,5-二氢噁唑衍生物开始合成 (Kumar et al., 2007)。

安全和危害

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.

未来方向

This involves discussing the potential future applications of the compound and the research directions that could be pursued.

属性

IUPAC Name |

2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDDVYUQCSBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355199 | |

| Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4,5-dihydrooxazole | |

CAS RN |

189120-01-2 | |

| Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)

![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)